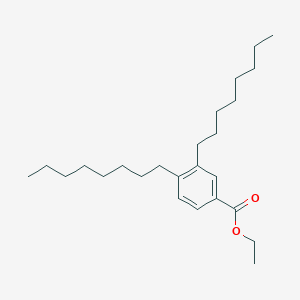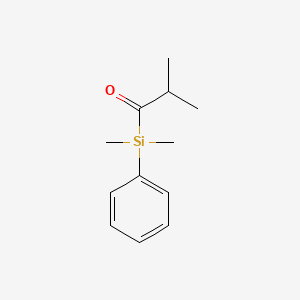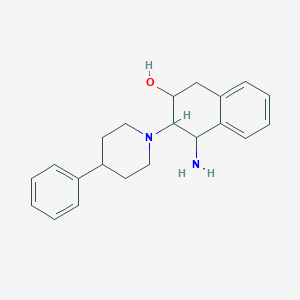
1-Piperidinecarboxylic acid, 2-oxo-, phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinecarboxylic acid, 2-oxo-, phenyl ester is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinecarboxylic acid, 2-oxo-, phenyl ester typically involves the esterification of 1-Piperidinecarboxylic acid with phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using acid catalysts like sulfuric acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Piperidinecarboxylic acid, 2-oxo-, phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups attached to the piperidine ring, enhancing their chemical and biological properties.
Scientific Research Applications
1-Piperidinecarboxylic acid, 2-oxo-, phenyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 2-oxo-, phenyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in metabolic processes or bind to receptors in the nervous system, altering signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Pipecolic acid: A carboxylic acid derivative of piperidine, known for its role in metabolic pathways and potential therapeutic applications.
Isonipecotic acid: Another piperidine derivative with applications in neuroscience as a GABA receptor agonist.
Ethyl 4-oxo-1-piperidinecarboxylate: Used in organic synthesis and pharmaceutical applications.
Uniqueness
1-Piperidinecarboxylic acid, 2-oxo-, phenyl ester is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis
Properties
CAS No. |
164732-57-4 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
phenyl 2-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C12H13NO3/c14-11-8-4-5-9-13(11)12(15)16-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
InChI Key |
MDYUWPYHPCYXHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine](/img/structure/B14273922.png)
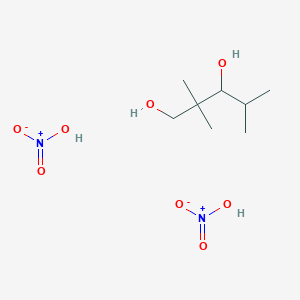
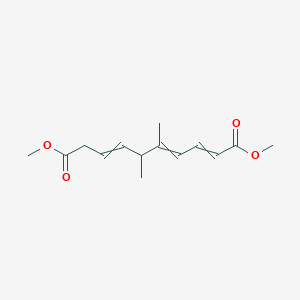


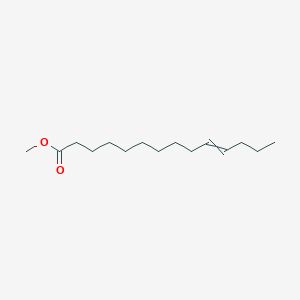

![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
